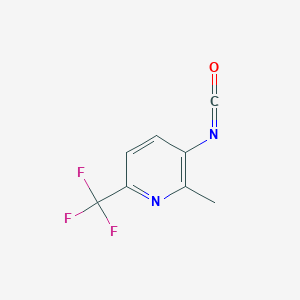

3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-isocyanato-2-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c1-5-6(12-4-14)2-3-7(13-5)8(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXUOLWIERBAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670721 | |

| Record name | 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874832-10-7 | |

| Record name | 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine

This technical guide details the synthesis of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine (CAS: 874832-10-7), a critical electrophilic intermediate used in the development of urea-based agrochemicals and kinase-inhibitor pharmaceuticals.

Executive Summary & Target Analysis

Target Molecule: 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine

CAS Number: 874832-10-7

Molecular Formula: C

Strategic Significance

This isocyanate is a "privileged scaffold" intermediate. The electrophilic isocyanate (-NCO) group at position 3 is primed for nucleophilic attack by amines or alcohols to form ureas or carbamates . The trifluoromethyl group (-CF

Retrosynthetic Logic

The synthesis is approached via two primary pathways. The Amine Phosgenation Route is the industrial "Gold Standard" due to the commercial availability of the amine precursor. The Curtius Rearrangement is a viable alternative if the carboxylic acid precursor is more accessible or if avoiding phosgene derivatives is strictly required.

Primary Synthesis Route: Phosgenation of Aminopyridine

This protocol utilizes Triphosgene (Bis(trichloromethyl) carbonate) as a solid, safer substitute for gaseous phosgene. Triphosgene decomposes in situ to generate phosgene equivalents, allowing for precise stoichiometric control.

Reaction Scheme

Precursor: 3-Amino-2-methyl-6-(trifluoromethyl)pyridine (CAS: 383907-17-3)

Reagent: Triphosgene (BTC)

Base: Triethylamine (Et

Mechanism:

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl of the phosgene species.

-

Elimination: Loss of HCl generates the carbamoyl chloride intermediate.

-

Dehydrohalogenation: Base-assisted elimination of a second HCl molecule yields the isocyanate.

Experimental Protocol (Lab Scale)

Safety Warning: Isocyanates are sensitizers and lachrymators. Triphosgene generates phosgene gas upon decomposition. All operations must be performed in a properly functioning fume hood with a caustic scrubber trap.

Materials Table

| Component | Role | Equiv. | Notes |

| 3-Amino-2-methyl-6-(trifluoromethyl)pyridine | Substrate | 1.0 | Dried under vacuum |

| Triphosgene | Reagent | 0.4 | Generates 1.2 eq. Phosgene |

| Triethylamine (Et | Base | 2.2 | Scavenges HCl |

| Toluene | Solvent | - | Anhydrous (0.1 M conc.) |

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, addition funnel, and nitrogen inlet. Connect the exhaust to a NaOH (10%) scrubber trap.

-

Dissolution: Charge the flask with 3-Amino-2-methyl-6-(trifluoromethyl)pyridine (1.0 eq) and anhydrous toluene. Cool to 0°C in an ice bath.

-

Reagent Addition: Add Triphosgene (0.4 eq) dissolved in minimal toluene dropwise via the addition funnel over 30 minutes. Note: The reaction is exothermic.

-

Base Addition: Add Et

N (2.2 eq) dropwise. A white precipitate (triethylammonium chloride) will form immediately. -

Heating: Remove the ice bath and slowly heat the mixture to reflux (110°C) . Maintain reflux for 3–5 hours.

-

Checkpoint: Monitor reaction progress via TLC or GC-MS. The starting amine spot should disappear.

-

-

Workup: Cool the mixture to room temperature. Filter off the ammonium salt precipitate under inert atmosphere (nitrogen blanket).

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Critical: Do not use high water bath temperatures (>50°C) during evaporation to prevent polymerization.

-

-

Purification: Vacuum distillation is recommended for high purity. The product is a moisture-sensitive oil/low-melting solid.

Alternative Route: Curtius Rearrangement

This route is preferred when the amine is unavailable or to avoid phosgene entirely. It proceeds from the carboxylic acid via an acyl azide intermediate.[1]

Precursor: 2-Methyl-6-(trifluoromethyl)nicotinic acid (Derived from Ethyl ester, CAS: 380355-65-7) Reagent: Diphenylphosphoryl azide (DPPA)

Workflow Diagram

Caption: Curtius rearrangement pathway converting the nicotinic acid derivative to the target isocyanate via thermal decomposition of the acyl azide.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal | Interpretation |

| FT-IR | 2250–2280 cm | Strong, sharp peak indicating the asymmetric stretch of the -N=C=O group. Absence of this peak implies hydrolysis to amine or urea. |

| Methyl group at C2. | ||

| Trifluoromethyl group signal (singlet). | ||

| GC-MS | M+ = 202 | Molecular ion peak confirming formula C |

References

-

Thermo Scientific Chemicals. (n.d.). 3-Amino-2-methyl-6-(trifluoromethyl)pyridine, 97%. Fisher Scientific. Retrieved February 3, 2026, from [Link]

- Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Standard reference for triphosgene protocols).

-

Accela Chem. (n.d.). Product Catalog: 3-Amino-2-methyl-6-(trifluoromethyl)pyridine (CAS 383907-17-3).[2][3][4][5] Accela Chem. Retrieved February 3, 2026, from [Link]

-

ChemBase. (n.d.). 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine (CAS 874832-10-7). ChemBase.[5][6] Retrieved February 3, 2026, from [Link]

Sources

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 380355-65-7,Ethyl 2-Methyl-6-(trifluoromethyl)nicotinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Amino-2-methyl-6-(trifluoromethyl)pyridine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. 874832-10-7|3-Isocyanato-2-methyl-6-trifluoromethyl-pyridine|3-isocyanato-2-methy... [chembase.cn]

An In-Depth Technical Guide to the Safe Handling of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine

This guide provides comprehensive safety and handling information for 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine, a key reagent for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity.

Understanding the Hazard Profile

3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine is a trifunctional molecule, and its hazard profile is a composite of the reactivity of the isocyanate group, the pyridine core, and the trifluoromethyl substituent.

The Isocyanate Group (-N=C=O): This functional group is highly reactive towards nucleophiles, including water, alcohols, and amines. This reactivity is the primary driver of both its utility in synthesis and its acute toxicity. Inhalation is a primary route of exposure, and isocyanates are potent respiratory sensitizers, meaning that initial exposure can lead to a severe allergic reaction upon subsequent contact, even at very low concentrations.[1][2] Skin and eye contact can also cause severe irritation.[1]

The Trifluoromethylpyridine Core: The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring. While the trifluoromethyl group itself is generally stable, the overall molecule can be harmful if swallowed or inhaled, and can cause skin and eye irritation.[3] The toxicological properties of many trifluoromethylated pyridines have not been fully investigated, warranting a cautious approach.[4]

Combined Hazards: The combination of these functional groups in one molecule necessitates a multi-faceted safety approach. The primary hazards are summarized in the table below.

| Hazard Statement | GHS Classification | Source |

| Harmful if swallowed | H302 | [1] |

| Causes skin irritation | H315 | [1] |

| Causes serious eye irritation | H319 | [1] |

| May cause respiratory irritation | H335 | [1] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with this compound.

Engineering Controls

The primary line of defense is to minimize the potential for exposure through engineering controls.

-

Fume Hood: All manipulations of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine, including weighing, dissolution, and reaction setup, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[5]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[4][6] Local exhaust ventilation systems are crucial for capturing vapors and mists at the source.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

-

Eye Protection: Chemical splash goggles and a full-face shield are required.[5][7]

-

Gloves: Chemically resistant gloves are essential. Nitrile gloves provide more resistance to penetration than latex gloves.[2][6] It is crucial to check the breakthrough time and permeation rate of the gloves for the specific solvent being used.[6]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below occupational exposure limits, or during spill cleanup, a supplied-air respirator is the highest level of protection.[7] For certain operations, a full-face or half-mask respirator with organic vapor cartridges and particulate pre-filters may be acceptable, but only as part of a comprehensive respiratory protection program.[7]

Step-by-Step Laboratory Protocols

The following protocols are designed to minimize risk during common laboratory manipulations. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Weighing and Preparing a Stock Solution

Objective: To accurately weigh the solid reagent and prepare a stock solution in a suitable solvent while minimizing exposure.

Materials:

-

3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine

-

Anhydrous, amine-free solvent (e.g., toluene, dichloromethane)

-

Glass vial with a PTFE-lined cap

-

Spatula

-

Analytical balance inside a fume hood

-

Syringes and needles

Protocol:

-

Preparation: Ensure the analytical balance is located inside a certified chemical fume hood. Place a clean, dry vial with a PTFE-lined cap on the balance and tare it.

-

Weighing: Carefully transfer the desired amount of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine to the vial using a clean spatula. Avoid creating dust.

-

Capping: Immediately and securely cap the vial.

-

Solvent Addition: Using a syringe and needle, add the desired volume of anhydrous solvent to the vial. The use of a syringe minimizes the exposure of the compound to the atmosphere.

-

Dissolution: Gently swirl the vial to dissolve the solid. If necessary, use a magnetic stirrer.

-

Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Setting Up a Reaction Under Inert Atmosphere

Objective: To safely add the isocyanate solution to a reaction mixture while maintaining an inert atmosphere to prevent reaction with atmospheric moisture.

Materials:

-

Reaction flask with a stir bar

-

Septa

-

Nitrogen or argon gas line with a bubbler

-

Syringes and needles

-

Stock solution of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine

Protocol:

-

Inert Atmosphere: Assemble the reaction glassware and flame-dry under vacuum or purge with an inert gas (nitrogen or argon).

-

Solvent and Reagents: Add the reaction solvent and other reagents to the flask via syringe.

-

Cooling (if necessary): If the reaction is exothermic, cool the reaction mixture to the desired temperature using an ice bath or other cooling system.

-

Isocyanate Addition: Slowly add the stock solution of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine to the reaction mixture via syringe. The slow addition allows for better control of the reaction temperature.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy. The disappearance of the isocyanate peak in the IR spectrum (around 2250-2280 cm⁻¹) is a good indicator of reaction completion.

Quenching and Aqueous Work-up

Objective: To safely neutralize any unreacted isocyanate and perform an aqueous work-up to isolate the product.

Materials:

-

Quenching agent (e.g., methanol, isopropanol)

-

Separatory funnel

-

Aqueous wash solutions (e.g., water, brine)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Protocol:

-

Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add a quenching agent like methanol or isopropanol to react with any remaining isocyanate. This will form a stable urethane.

-

Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove any water-soluble byproducts.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spills

-

Minor Spill: For a small, contained spill within a fume hood, use a commercial isocyanate spill kit or absorb the material with an inert absorbent (e.g., vermiculite, sand). Treat the absorbed material with a decontamination solution (see section 5.2) and place it in a clearly labeled, open container for disposal.[8] Do not seal the container, as the reaction with the decontamination solution can generate carbon dioxide gas, leading to pressure buildup.[1][8]

-

Major Spill: For a large spill or a spill outside of a fume hood, evacuate the laboratory immediately and notify emergency personnel.

Personal Exposure

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[9] Seek immediate medical attention.

Storage, Decontamination, and Waste Disposal

Proper storage and disposal are crucial for long-term safety.

Storage

-

Store 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[1][10]

-

The storage area should be clearly marked with the appropriate hazard warnings.

-

Protect from moisture, as this can lead to the formation of insoluble ureas and a buildup of pressure from carbon dioxide evolution.[4]

Decontamination

-

Glassware: Contaminated glassware should be rinsed with a suitable organic solvent (e.g., acetone) in a fume hood. The rinsate should be collected as hazardous waste. The glassware should then be soaked in a decontamination solution. A common solution consists of 5-10% sodium carbonate, 0.2-0.5% liquid detergent, and 90-95% water.[8] Another option is a solution of 5-10% ammonia and 0.2-0.5% liquid detergent in water.[1]

-

Surfaces: Spills on laboratory surfaces should be decontaminated with one of the solutions mentioned above. Allow the solution to sit on the spill area for at least 10 minutes before wiping it up.

Waste Disposal

-

All waste containing 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine, including unused reagent, reaction mixtures, and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[11]

-

Do not mix isocyanate waste with other waste streams unless the compatibility is known.

-

Containers for isocyanate waste should be kept open to the atmosphere or have a pressure-relief vent to prevent the buildup of carbon dioxide.

Long-Term Health Effects and Monitoring

Chronic exposure to isocyanates can lead to respiratory sensitization. The long-term health effects of trifluoromethylated aromatic compounds are an area of ongoing research. Some studies on related perfluorinated compounds have suggested potential links to various health issues.[12][13] Therefore, it is prudent to minimize exposure to the lowest reasonably achievable level. Regular health monitoring may be advisable for personnel who work with isocyanates frequently.[4]

Conclusion

3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine is a valuable reagent with a significant hazard profile. By understanding the underlying chemistry of its reactive functional groups and adhering to the engineering controls, personal protective equipment requirements, and detailed handling protocols outlined in this guide, researchers can safely and effectively utilize this compound in their work. A proactive and informed approach to safety is paramount in the research and development environment.

References

- CymitQuimica. (2024, December 19).

- Safe Work Australia. (n.d.).

- Chemos GmbH & Co.KG. (n.d.).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.

- Oregon OSHA. (n.d.).

- Monit. (n.d.).

- Lakeland Industries. (n.d.).

- Apollo Scientific. (2023, July 3). 3-Isocyanato-2-methyl-6-(trifluoromethyl)

-

PubChem. (n.d.). Methyl Isocyanate. Retrieved from [Link]

- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)

- Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.

- HSE. (n.d.).

- Actsafe Safety Association. (n.d.).

- FUJIFILM Wako. (2023, March 16).

-

PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)pyridine. Retrieved from [Link]

- Foam Supplies, Inc. (n.d.).

-

PubChem. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine. Retrieved from [Link]

- IRSST. (n.d.).

-

PubChem. (n.d.). 3-(Isocyanatomethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

- Safe Work Australia. (2015, July 9).

- Personal Protective Equipment. (n.d.).

- Thermo Fisher Scientific. (2015, September 30).

- Safe Work Australia. (n.d.).

- Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8218–8222.

- Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.

- SKC Inc. (n.d.).

- EPA. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Potential health effects of emerging environmental contaminants perfluoroalkyl compounds. Retrieved from [Link]

- Google Patents. (n.d.).

- Canadian Centre for Occupational Health and Safety. (2010, October 1).

- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

- ResearchGate. (2025, August 10). Reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)-propanoates with mono- and difunctional nucleophiles.

- Fisher Scientific. (n.d.).

- F38 Isocyanate. (n.d.).

Sources

- 1. actsafe.ca [actsafe.ca]

- 2. Isocyanates - Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques | Occupational Safety and Health Administration [osha.gov]

- 3. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]

- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 5. cficoatings.com [cficoatings.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. fsi.co [fsi.co]

- 9. lcslaboratory.com [lcslaboratory.com]

- 10. WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan) - Google Patents [patents.google.com]

- 11. mbfgfiles.co.uk [mbfgfiles.co.uk]

- 12. cdc.gov [cdc.gov]

- 13. longchangchemical.com [longchangchemical.com]

Technical Profile & Commercial Availability Guide: 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine

[1][2][3]

Part 1: Executive Summary

3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine (CAS: 874832-10-7) is a specialized heterocyclic building block critical for the development of high-potency pharmaceuticals and agrochemicals.[1][2] Its structural core combines a pyridine ring with a trifluoromethyl group (

This guide addresses the "make vs. buy" decision for drug discovery teams. While commercially available from select specialty vendors, the compound's high reactivity and moisture sensitivity often necessitate on-site synthesis or rigorous handling protocols to maintain reagent integrity.[1][2]

Part 2: Chemical Specifications & Identification[1][2]

Before sourcing or synthesizing, verification of the chemical identity is paramount.[1][2] The isocyanate functionality (-N=C=O) is the reactive handle, susceptible to hydrolysis.[1][2]

| Parameter | Specification |

| Chemical Name | 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine |

| CAS Registry Number | 874832-10-7 |

| Molecular Formula | |

| Molecular Weight | 202.13 g/mol |

| MDL Number | MFCD06808642 |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Key IR Signature | Strong absorption at ~2260 cm⁻¹ (Isocyanate stretching) |

| Storage Condition | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Part 3: Commercial Landscape

Availability Status

This compound is classified as a Specialty Building Block , not a bulk commodity.[1][2] It is typically synthesized on-demand or held in small inventory by catalog houses specializing in fluorinated heterocycles.[1][2]

Verified Suppliers

Based on current catalog data, the following vendors list CAS 874832-10-7.[1][2] Note: "Inquire" status often indicates a lead time of 2-4 weeks.[1][2]

| Supplier | Catalog # | Purity Grade | Availability |

| SynQuest Laboratories | 4H49-3-00 | 95%+ | Stock / Lead Time |

| Accela ChemBio | SY229751 | 95%+ | Inquire |

| Thermo Scientific | (Varies) | 95%+ | Inquire |

Procurement Strategy

Recommendation: For screening quantities (<1g), purchase from a verified vendor like SynQuest.[1][2] For process scale-up (>10g), the cost-per-gram often favors in-house synthesis from the amine precursor due to the instability of the isocyanate during bulk transport.[1][2]

Part 4: Synthetic Accessibility (The "Make" Option)[1][2]

If commercial stock is degraded or unavailable, the compound can be synthesized from 3-amino-2-methyl-6-(trifluoromethyl)pyridine .[1][2] The most robust lab-scale method utilizes Triphosgene (bis(trichloromethyl) carbonate), which is a safer solid alternative to gaseous phosgene.[1][2]

Reaction Mechanism & Logic

The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl of triphosgene, eliminating HCl to form the isocyanate.[1][2]

-

Why Triphosgene? It allows for precise stoichiometry (0.33 eq per amine) and avoids the hazards of handling phosgene gas cylinders.[1][2]

-

Why Non-Nucleophilic Base? A base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is required to scavenge the HCl by-product, driving the equilibrium forward.[1][2]

Experimental Protocol (Self-Validating)

Precursor: 3-Amino-2-methyl-6-(trifluoromethyl)pyridine (Commercially available).[1][2]

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (Argon).

-

Dissolution: Dissolve the amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene. Add Triethylamine (2.2 eq).[1][2] Cool to 0°C.[1][2]

-

Addition: Dissolve Triphosgene (0.35 eq) in DCM and add dropwise to the amine solution over 30 minutes. Caution: Exothermic.[1][2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Validation (In-Process Control): Take an aliquot for IR analysis. The appearance of a strong peak at 2260 cm⁻¹ confirms isocyanate formation.[1][2] The disappearance of amine N-H stretches confirms conversion.[1][2]

-

Workup: Filter off the amine-hydrochloride salts under an inert atmosphere if possible. Concentrate the filtrate.

-

Purification: Vacuum distillation is the preferred method for isolation to avoid hydrolysis on silica gel.[1][2]

Synthesis Workflow Diagram

Figure 1: Triphosgene-mediated synthesis pathway converting the amine precursor to the target isocyanate.[1][2][3][4]

Part 5: Reactivity & Application Utility

The isocyanate group is an electrophilic "warhead" used to install the pyridine motif into larger scaffolds.[1][2]

Urea Formation (Kinase Inhibitor Synthesis)

Reacting CAS 874832-10-7 with a secondary or primary amine yields a urea.[1][2] This is the most common application, seen in the synthesis of drugs like Regorafenib or Sorafenib analogs where a central urea linker connects two aryl groups.[1][2]

-

Protocol Tip: Run in aprotic solvents (DCM, THF) at RT. No base is usually needed if the nucleophile is a free amine.[1][2]

Carbamate Formation

Reaction with alcohols yields carbamates.[1][2]

-

Protocol Tip: Requires heating or a catalyst (e.g., Dibutyltin dilaurate) if the alcohol is sterically hindered.[1][2]

Heterocycle Cyclization

Reacting with hydrazines can yield semicarbazides, which can be cyclized to form triazolones, a common scaffold in herbicides.[1][2]

Part 6: Handling & Safety Protocols

Hazard Class: Irritant / Lachrymator / Moisture Sensitive.[1][2]

-

Moisture Control: Isocyanates react with water to form carbamic acids, which spontaneously decarboxylate to regenerate the amine and release

.[1][2] This can pressurize sealed vessels.[1][2] -

Toxicity: Like all isocyanates, this compound is a potential respiratory sensitizer.[1][2]

-

Quenching: Clean glassware with a mixture of water, ethanol, and concentrated ammonia to destroy residual isocyanate before removing from the hood.[1][2]

References

-

Accela ChemBio. (2023).[1][2][5] Product SY229751: 3-isocyanato-2-methyl-6-(trifluoromethyl)pyridine.[1][2][5][6] Retrieved from [Link][1][2]

-

Tsai, J. H., et al. (2002).[1][2][3] "Synthesis of Amino Acid Ester Isocyanates." Organic Syntheses, 78, 220.[1][2][3] (Provides the foundational Triphosgene protocol adapted in Part 4). Retrieved from [Link][1][2]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 874832-10-7. Retrieved from [Link]

Sources

- 1. 1160058-86-5,4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 545394-83-0,2-Methyl-6-(trifluoromethyl)nicotinaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano - Eureka | Patsnap [eureka.patsnap.com]

- 5. 1007847-74-6,2-[4-(bromomethyl)benzyl]thiophene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 3-Isocyanato-2-methyl-6-(trifluormethyl)pyridin, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ch]

Technical Guide: Reactivity and Synthesis of Trifluoromethyl-Substituted Pyridine Isocyanates

Executive Summary

Trifluoromethyl-substituted pyridine isocyanates represent a specialized class of "hot" electrophiles in medicinal and agrochemical synthesis. The synergistic electron-withdrawing effects of the pyridine nitrogen and the trifluoromethyl (

This guide moves beyond standard textbook definitions to provide a field-tested framework for handling these unstable intermediates. We prioritize in situ generation strategies over isolation to maximize yield and safety.

Electronic Structure & Reactivity Profile[1]

The reactivity of trifluoromethyl-substituted pyridine isocyanates is governed by the electronic deficiency of the pyridine ring, amplified by the

The "Fluorine Effect" on Electrophilicity

The isocyanate group is inherently electrophilic. However, its reactivity is tunable based on the substituent attached to the nitrogen.

-

Inductive Effect (-I): The

group is a powerful -

Resonance Effect (-R): The pyridine ring itself is

-deficient. -

Net Result: The cumulative electron withdrawal destabilizes the isocyanate, making the central carbon highly susceptible to nucleophilic attack (by amines, alcohols, or water).

Comparative Reactivity

Compared to phenyl isocyanate, trifluoromethyl-substituted pyridine isocyanates exhibit:

-

Faster Kinetics: Reaction rates with amines are orders of magnitude higher.

-

Hydrolytic Instability: They react with atmospheric moisture almost instantaneously to form unstable carbamic acids, which decarboxylate to the parent amine.

-

Acidity of Products: The resulting ureas (

) possess higher N-H acidity, influencing their hydrogen-bonding capability in active sites (e.g., kinase hinge regions).

Synthesis Architectures

Due to the hydrolytic instability described above, isolation of these isocyanates is often impractical and hazardous. Two primary routes are recommended: Curtius Rearrangement (preferred for bench-scale) and Triphosgene-mediated Phosgenation (preferred for scale-up of stable precursors).

Workflow Visualization

The following diagram outlines the decision matrix and chemical pathways for accessing these motifs.

Figure 1: Synthesis pathways for Trifluoromethyl-Pyridine Isocyanates. The Curtius route (top) allows for generation from stable acids, while phosgenation (bottom) requires amine precursors.

Experimental Protocols

Protocol A: Modified Curtius Rearrangement (In Situ)

Best for: Bench-scale synthesis, unstable isocyanates, and avoiding toxic gas handling.

Rationale: This method generates the isocyanate in the presence of the nucleophile (or immediately prior to addition), minimizing exposure to moisture.

Reagents:

-

Trifluoromethyl-pyridine carboxylic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (TEA) or DIPEA (1.2 eq)

-

Nucleophile (Amine/Alcohol) (1.0 - 1.2 eq)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (inert, high boiling point).

Step-by-Step:

-

Activation: Dissolve the carboxylic acid in anhydrous toluene under

atmosphere. Add TEA followed by DPPA dropwise at 0°C. -

Rearrangement: Stir at RT for 30 mins, then heat to 80–90°C. Evolution of

gas indicates the formation of the isocyanate via the acyl azide intermediate. Monitor by IR (appearance of strong -

Trapping: Once gas evolution ceases (typically 1-2 hours), cool the solution to 50°C.

-

Addition: Add the nucleophile (amine) directly to the reaction pot.

-

Note: If the nucleophile is valuable/scarce, add the isocyanate solution to the nucleophile to maintain stoichiometry.

-

-

Isolation: Stir for 2 hours. Evaporate solvent and purify via flash chromatography.

Protocol B: Triphosgene-Mediated Synthesis

Best for: Scale-up (>10g), converting available amines.

Rationale: Triphosgene is a solid, safer surrogate for phosgene gas, but it requires strict safety controls.

Step-by-Step:

-

Safety Prep: Set up a caustic scrubber (NaOH solution) for the exhaust gas.

-

Dissolution: Dissolve triphosgene (0.35 eq, providing 1.05 eq of phosgene) in anhydrous DCM or THF at 0°C.

-

Addition: Add the trifluoromethyl-pyridin-amine (1.0 eq) and TEA (2.0 eq) dropwise. The reaction is exothermic.

-

Conversion: Allow to warm to RT. The amine is converted to the isocyanate.[1]

-

Usage: Do not isolate. Add the second nucleophile directly to this mixture for the final coupling.

Critical Stability Factors & Hydrolysis

The primary failure mode in these syntheses is hydrolysis . The electron-deficient nature of the ring makes the isocyanate a "water magnet."

Hydrolysis Mechanism

Upon contact with water, the reaction does not stop at the amine.

-

Hydration: Isocyanate +

-

Decarboxylation: Carbamic Acid

Amine + -

Symmetric Urea Formation: The newly formed Amine attacks the remaining Isocyanate

Symmetric Urea (Impurity).

Data Table: Relative Hydrolysis Risks

| Substituent Pattern | Electronic Effect | Hydrolysis Risk | Handling Recommendation |

| Phenyl Isocyanate | Baseline | Moderate | Can be isolated/stored briefly. |

| 3-CF3-Pyridine-2-NCO | Strong EWG + Ortho N | High | Do not isolate. Use in situ. |

| 4-CF3-Pyridine-2-NCO | Strong EWG + Para N | Extreme | Do not isolate. Strictly anhydrous. |

| 6-CF3-Pyridine-3-NCO | Moderate EWG | High | Use in situ. |

Pathway Diagram: The Hydrolysis Trap

Figure 2: The Hydrolysis Cascade. Note that the product of hydrolysis (Amine) consumes the starting material (Isocyanate) to form a symmetric urea impurity.

Applications in Medicinal Chemistry

The trifluoromethyl-pyridine urea motif is a bioisostere of the diphenyl urea scaffold found in kinase inhibitors (e.g., Sorafenib, Regorafenib).

-

Lipophilicity: The

group increases logP, improving membrane permeability. -

Metabolic Stability: The

group blocks metabolic oxidation at sensitive ring positions. -

Binding Affinity: The electron-poor pyridine ring increases the acidity of the urea N-H protons, potentially strengthening hydrogen bonds with the kinase hinge region (Glu/Asp residues).

References

-

Ghosh, A. K., et al. (2018).[2] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem.

-

Organic Chemistry Portal. (n.d.). "Curtius Rearrangement."[3][2][4][5][6]

-

Jagtap, A. D., et al. (2017).[7][8] "Ureas: Applications in Drug Design."[7][8] Current Medicinal Chemistry.

-

University of Toronto. (n.d.).[3] "Safe Operating Procedure – Using Triphosgene in Lab."

-

Alfa Chemistry. (n.d.).[9] "Curtius Rearrangement - Reaction Mechanisms."

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scispace.com [scispace.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

The Strategic Imperative of Trifluoromethylpyridines in Medicinal Chemistry

[1]

Part 1: The Physicochemical Advantage

The pyridine ring is a privileged scaffold, present in over 15% of all FDA-approved drugs. However, naked pyridines often suffer from rapid oxidative metabolism and suboptimal membrane permeability. The introduction of a

Lipophilicity and Permeability Modulation

The

-

Blood-Brain Barrier (BBB) Penetration: Essential for CNS drugs (e.g., fluoxetine analogs).

-

Membrane Permeability: Facilitates passive diffusion across lipid bilayers.

Electronic Deactivation and pKa Shift

The strong electron-withdrawing nature of the

-

Basicity Reduction: A

group at the 2- or 4-position lowers the

The "Metabolic Fortress" Effect

Cytochrome P450 enzymes typically attack electron-rich aromatic rings or the

-

Steric Shielding: The Van der Waals radius of the

group ( -

Electronic Deactivation: By depleting ring electron density, the

group makes the ring less susceptible to electrophilic attack by oxidative enzymes.

Part 2: Synthetic Architectures & Decision Logic

Medicinal chemists face a binary choice when integrating TFMPs: Early-Stage Incorporation (Building Blocks) vs. Late-Stage Functionalization (Direct C-H Activation).

Synthetic Decision Tree

The following logic flow dictates the optimal synthetic strategy based on the drug development phase and structural complexity.

Figure 1: Strategic decision tree for synthesizing trifluoromethylpyridines.

Part 3: Case Studies in Clinical Success

The TFMP motif is not merely theoretical; it is a cornerstone of several blockbuster therapies.

Table 1: FDA-Approved Drugs Featuring Trifluoromethylpyridines

| Drug Name | Therapeutic Area | Target | Role of TFMP Motif |

| Tipranavir | Antiviral (HIV) | HIV Protease | Enhances binding affinity to the S3 subsite; improves metabolic stability. |

| Sorafenib | Oncology (RCC/HCC) | VEGFR/PDGFR/RAF | The 4-chloro-3-(trifluoromethyl)phenyl moiety (bioisostere) locks active conformation. |

| Apalutamide | Oncology (Prostate) | Androgen Receptor | Increases antagonist potency and prevents metabolic degradation relative to non-fluorinated analogs. |

| Enasidenib | Oncology (AML) | IDH2 | Two TFMP rings maximize lipophilicity for intracellular targeting. |

| Ubrogepant | Migraine | CGRP Receptor | Modulates solubility and CNS penetration properties. |

Part 4: Experimental Protocols

Protocol A: Late-Stage Radical Trifluoromethylation (Minisci-Type)

Context: Ideal for rapidly diversifying a pyridine lead compound during SAR exploration. This method uses the Langlois reagent, which is stable and cost-effective.

Reagents:

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Radical Source: Sodium trifluoromethanesulfinate (Langlois Reagent,

) (3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv)

-

Solvent: Dichloromethane (DCM) : Water (2.5:1)

Step-by-Step Procedure:

-

Setup: To a 20 mL sealed tube equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol) and sodium trifluoromethanesulfinate (234 mg, 1.5 mmol).

-

Solvation: Add DCM (2.5 mL) and Water (1.0 mL). The biphasic system helps regulate the radical concentration.

-

Initiation: Cool the mixture to 0°C in an ice bath. Dropwise add TBHP (0.34 mL, 2.5 mmol) over 5 minutes.

-

Reaction: Seal the tube and stir vigorously at ambient temperature (25°C) for 12–24 hours. Note: Vigorous stirring is crucial for biphasic transfer.

-

Workup: Dilute with DCM (10 mL), wash with saturated

(2 x 10 mL) and brine. Dry over -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography. Expectation: Regioisomers may form; C2 and C4 substitutions are favored due to nucleophilic radical character.

Protocol B: De Novo Synthesis via Cyclocondensation

Context: Used when absolute regiocontrol is required, typically for scale-up of a nominated candidate.

Reagents:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)

-

Aldehyde (R-CHO) (1.0 equiv)

-

Ammonium Acetate (

) (1.2 equiv) -

Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

-

Mixing: In a round-bottom flask, combine the aldehyde (10 mmol), ethyl 4,4,4-trifluoroacetoacetate (10 mmol), and ammonium acetate (12 mmol) in EtOH (20 mL).

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC for the disappearance of the aldehyde.

-

Oxidation (Aromatization): The initial product is often a dihydropyridine. To aromatize, cool to room temperature and add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) and stir for 1 hour.

-

Isolation: Filter off the solid residues. Concentrate the filtrate.

-

Purification: Recrystallize from ethanol/water or purify via column chromatography to yield the specific 2- or 6-trifluoromethylpyridine regioisomer.

Part 5: Mechanism of Metabolic Stability

The following diagram illustrates how the

Figure 2: Mechanism of metabolic stabilization conferred by the trifluoromethyl group.

References

-

Tsukamoto, M., & Nakamura, T. (2021).[4] Trifluoromethylpyridine as a Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients. Journal of Synthetic Organic Chemistry, Japan.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Inoue, M., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters.

-

FDA Center for Drug Evaluation and Research. (2022). Novel Drug Approvals for 2022. FDA.gov.

-

Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

Methodological & Application

Application Notes & Protocols: The Synthesis and Utility of N-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)ureas

For: Researchers, scientists, and drug development professionals.

Executive Summary

The urea functional group is a cornerstone of modern medicinal chemistry, renowned for its ability to form robust hydrogen bond networks with biological targets, thereby enhancing potency and modulating pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of the synthesis of novel substituted ureas derived from 3-isocyanato-2-methyl-6-(trifluoromethyl)pyridine and various primary amines. The trifluoromethylpyridine scaffold is of particular interest in drug discovery due to its unique electronic properties and metabolic stability.

This document details the necessary in situ generation of the isocyanate from its commercially available amine precursor, 3-amino-2-methyl-6-(trifluoromethyl)pyridine[3], using triphosgene as a safe and effective phosgene surrogate.[4] We present a validated, step-by-step protocol for the subsequent reaction with primary amines, discuss the underlying chemical principles, and provide context for its application in creating compound libraries for drug discovery programs.

Reagent Profile: 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine

The target isocyanate combines several features desirable in medicinal chemistry:

-

Pyridine Ring: A nitrogenous heterocycle frequently found in pharmaceuticals that can engage in hydrogen bonding and influence solubility and metabolic profile.

-

Trifluoromethyl (CF₃) Group: An electron-withdrawing group that can enhance metabolic stability, increase lipophilicity, and improve binding affinity.

-

Isocyanate Group (-N=C=O): A highly reactive electrophile that undergoes efficient and clean addition reactions with nucleophiles like primary amines to form stable urea linkages.

Given that this isocyanate is not a standard commercial product, a reliable method for its on-demand synthesis is essential for its practical use.

Section 1: Synthesis of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine

The most practical and safe laboratory-scale method for generating the isocyanate is the reaction of the corresponding primary amine with triphosgene (bis(trichloromethyl) carbonate). Triphosgene is a stable, crystalline solid that serves as a safer alternative to gaseous phosgene, decomposing in situ to generate the necessary reactive species.[4][5][6]

Reaction Principle: The amine reacts with phosgene (generated from triphosgene) in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to form a carbamoyl chloride intermediate, which then eliminates HCl to yield the isocyanate. The reaction is typically performed in an inert aprotic solvent.

Protocol 1: In Situ Generation of the Isocyanate

WARNING: This procedure involves highly toxic reagents and should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).[7][8]

Materials:

-

3-Amino-2-methyl-6-(trifluoromethyl)pyridine (1.0 eq)

-

Triphosgene (0.35-0.40 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

Set up a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Dissolve 3-amino-2-methyl-6-(trifluoromethyl)pyridine (1.0 eq) and the base (2.2 eq) in anhydrous solvent.

-

In a separate flask, dissolve triphosgene (0.40 eq) in the same anhydrous solvent.

-

Cool the amine solution to 0 °C using an ice bath.

-

Slowly add the triphosgene solution to the stirred amine solution via the dropping funnel over 30-45 minutes. A precipitate of triethylammonium hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

The resulting slurry/solution containing the isocyanate is typically not isolated but used directly in the next step.

Section 2: The Isocyanate-Amine Reaction: Mechanism and Principles

The formation of a urea from an isocyanate and a primary amine is a classic example of nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine attacks the highly electrophilic carbon atom of the isocyanate group.

Mechanism: The reaction proceeds via a concerted or stepwise mechanism involving a zwitterionic intermediate, which rapidly undergoes proton transfer to yield the stable, neutral urea product. The reaction is generally fast, exothermic, and irreversible.[9][10]

Caption: Mechanism of Urea Formation.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are preferred to prevent reaction with the isocyanate.[9]

-

Temperature: The reaction is often performed at room temperature, although initial addition may be done at 0 °C to control the exotherm.[9]

-

Stoichiometry: A 1:1 molar ratio of the amine to the in situ generated isocyanate is typically used.

-

Catalysis: The reaction is generally self-catalyzing and does not require an external catalyst.

Section 3: Detailed Experimental Protocol: Synthesis of N-substituted Ureas

This general protocol can be adapted for a wide range of primary amines.

Protocol 2: General Procedure for Urea Synthesis

Materials:

-

Solution of 3-isocyanato-2-methyl-6-(trifluoromethyl)pyridine from Protocol 1 (1.0 eq)

-

Primary amine of interest (R-NH₂) (1.0-1.1 eq)

-

Anhydrous solvent (DCM, THF, etc.)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To the stirred solution/slurry of the isocyanate generated in Protocol 1, add the primary amine (1.0-1.1 eq), either neat or as a solution in the reaction solvent.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

-

Workup: a. Quench the reaction by slowly adding water or saturated NaHCO₃ solution. b. If a precipitate (the urea product) forms, it can be isolated by filtration, washed with water and a non-polar solvent (e.g., hexanes or diethyl ether), and dried. c. If the product is soluble, transfer the mixture to a separatory funnel. Separate the organic layer. d. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Experimental Workflow for Urea Synthesis.

Section 4: Characterization of Products

Confirmation of the N-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)-N'-alkyl/aryl-urea product structure is typically achieved through standard analytical techniques.

| Technique | Expected Observation |

| ¹H NMR | Appearance of two distinct N-H signals (broad singlets), unless exchange is rapid. Signals corresponding to both the pyridine and the primary amine fragments should be present and integrated correctly. |

| ¹³C NMR | A characteristic signal for the urea carbonyl carbon (C=O) typically appears in the range of 150-160 ppm. |

| FT-IR | A strong C=O stretching vibration for the urea group around 1630-1680 cm⁻¹. N-H stretching vibrations appear as one or two bands in the 3200-3400 cm⁻¹ region. |

| Mass Spec (LC-MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the desired product should be observed. |

Section 5: Applications in Drug Discovery

The urea moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, including the kinase inhibitor Sorafenib.[11] Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions in protein binding pockets.[1][12]

The protocol described here enables the rapid synthesis of a library of diverse ureas by varying the primary amine component. This approach is highly valuable in:

-

Hit-to-Lead Campaigns: Exploring the Structure-Activity Relationship (SAR) around a hit compound by modifying substituents to improve potency and selectivity.

-

Fragment-Based Drug Discovery (FBDD): Using the trifluoromethylpyridine urea core as a scaffold to link with different fragments.

-

Combinatorial Chemistry: Parallel synthesis of a large number of analogs for high-throughput screening.[10]

The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring can influence the acidity of the urea N-H protons, potentially altering binding modes and pharmacokinetic profiles compared to non-fluorinated analogs.

Safety & Handling

Isocyanates:

-

Hazards: Isocyanates are potent respiratory and skin sensitizers, and can cause severe irritation.[13][14] Inhalation may lead to asthma-like symptoms.[13]

-

Handling: Always handle isocyanates and their solutions in a well-ventilated chemical fume hood.[14] Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[15][16]

Triphosgene:

-

Hazards: Triphosgene is highly toxic and corrosive. It is moisture-sensitive and can release phosgene gas upon contact with water or nucleophiles. It is fatal if inhaled and causes severe skin burns and eye damage.

-

Handling: All manipulations must be conducted in a chemical fume hood.[7] Avoid generating dust.[7] Have a quenching solution (e.g., aqueous sodium hydroxide or ammonia) readily available to neutralize spills and leftover reagent.[17] Contaminated glassware and waste should be decontaminated with a basic solution before disposal.

Adherence to institutional safety protocols and OSHA standards for handling hazardous chemicals is mandatory.[18]

References

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. Available at: [Link]

-

A decade review of triphosgene and its applications in organic reactions. RSC Advances. Available at: [Link]

-

Construction hazardous substances: Isocyanates. Health and Safety Executive (HSE). Available at: [Link]

-

GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. Available at: [Link]

-

Isocyanates - Standards | Occupational Safety and Health Administration. OSHA. Available at: [Link]

-

Isocyanates technical fact sheet. SafeWork NSW. Available at: [Link]

-

Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds. ACS Publications. Available at: [Link]

-

Reaction of Isocyanates with amines. ResearchGate. Available at: [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]

-

SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto, Department of Chemistry. Available at: [Link]

-

Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. ResearchGate. Available at: [Link]

-

Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses. Available at: [Link]

-

Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. ACS Publications. Available at: [Link]

-

The Risks of Isocyanates and Staying Safe. DOD Technologies. Available at: [Link]

-

TRIPHOSGENE Safety Data Sheet. SDFine. Available at: [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. Available at: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. Available at: [Link]

-

Urea Formation - Common Conditions. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Amino-2-methyl-6-(trifluoromethyl)pyridine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 8. fishersci.com [fishersci.com]

- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 14. dodtec.com [dodtec.com]

- 15. hse.gov.uk [hse.gov.uk]

- 16. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 17. reddit.com [reddit.com]

- 18. Isocyanates - Standards | Occupational Safety and Health Administration [osha.gov]

Application Notes and Protocols: The Reaction of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine with Alcohols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Fluorinated Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry and agrochemical research, prized for its ability to engage in hydrogen bonding and other non-covalent interactions, which can enhance the solubility and bioavailability of drug candidates.[1][2] The introduction of a trifluoromethyl group (-CF₃) to this scaffold often imparts unique properties, including increased metabolic stability and binding affinity. The subject of this guide, 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine , is a highly reactive intermediate poised for the synthesis of a diverse array of novel compounds.

The isocyanate functional group is a powerful electrophile, readily reacting with nucleophiles such as alcohols to form stable carbamate linkages. This reaction is a fundamental transformation in organic synthesis, widely employed in the production of pharmaceuticals, agrochemicals, and polymers. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring is anticipated to enhance the electrophilicity of the isocyanate carbon, making it particularly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reaction of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine with alcohols, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Nucleophilic Addition of Alcohols to Isocyanates

The reaction between an isocyanate and an alcohol proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the isocyanate group. This concerted process involves the transfer of the alcohol's proton to the nitrogen atom of the isocyanate, resulting in the formation of a carbamate (also known as a urethane).

The reactivity of the isocyanate is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as the trifluoromethyl group in 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine, increase the partial positive charge on the carbonyl carbon, thereby accelerating the rate of nucleophilic attack.[3] Conversely, electron-donating groups would decrease reactivity.

The nature of the alcohol also plays a crucial role. Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols, primarily due to steric hindrance around the hydroxyl group.

Catalysis is often employed to facilitate the reaction, especially with less reactive alcohols. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate). Tertiary amines are thought to act as general base catalysts, deprotonating the alcohol to increase its nucleophilicity.[4]

Experimental Protocols

Part 1: Synthesis of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine

The synthesis of the title isocyanate is most readily achieved from its corresponding amine precursor, 3-amino-2-methyl-6-(trifluoromethyl)pyridine, through reaction with phosgene or a phosgene equivalent like triphosgene. Due to the high toxicity of phosgene gas, the use of triphosgene is the preferred and safer laboratory method.

Protocol 1: Synthesis of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine

Materials:

-

3-Amino-2-methyl-6-(trifluoromethyl)pyridine

-

Triphosgene

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of triphosgene (0.33 equivalents) in anhydrous DCM under an inert atmosphere, add a solution of 3-amino-2-methyl-6-(trifluoromethyl)pyridine (1 equivalent) in anhydrous DCM dropwise at room temperature.[5]

-

After the addition is complete, stir the mixture for 30 minutes.

-

Cool the reaction mixture to -35°C using a suitable cooling bath.

-

Slowly add triethylamine (3 equivalents) dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent under reduced pressure.

-

The crude isocyanate can be purified by distillation or sublimation to yield the pure product.

Safety Note: Triphosgene is a safer alternative to phosgene but should still be handled with extreme caution in a well-ventilated fume hood by trained personnel. It can release phosgene upon heating or in the presence of nucleophiles.

Part 2: Reaction of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine with Alcohols

The following protocols provide general guidelines for the synthesis of carbamates from 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine and various alcohols. The reactivity will vary depending on the alcohol used, and optimization of reaction time and temperature may be necessary.

Protocol 2: General Procedure for Carbamate Synthesis (Uncatalyzed)

This protocol is suitable for reactive primary alcohols.

Materials:

-

3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine

-

Primary alcohol (e.g., methanol, ethanol)

-

Anhydrous hexane or other inert solvent

-

Standard glassware for organic synthesis

Procedure:

-

In a clean, dry vial, dissolve the alcohol (1.0 equivalent) in anhydrous hexane.[6]

-

Add a 1.1 molar excess of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine to the solution.[6]

-

Stir the reaction mixture at room temperature. The reaction is often rapid with highly reactive isocyanates, and the carbamate product may precipitate out of the hexane solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

If the product precipitates, collect it by filtration and wash with cold hexane.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 3: Catalyzed Procedure for Carbamate Synthesis

This protocol is recommended for less reactive secondary alcohols or when faster reaction times are desired.

Materials:

-

3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine

-

Secondary or hindered primary alcohol

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Catalyst (e.g., Triethylamine or a catalytic amount of Dibutyltin dilaurate)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the alcohol (1.0 equivalent) and the catalyst (if using a solid, ~1-5 mol%) in the chosen anhydrous solvent under an inert atmosphere.

-

Add 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine (1.0-1.1 equivalents) to the solution. If using a liquid catalyst like triethylamine, it can be added at this stage.

-

Stir the reaction at room temperature or gently heat if necessary (e.g., 40-60 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If a basic catalyst was used, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude carbamate by recrystallization or column chromatography.

Data Presentation: Reaction Conditions and Expected Reactivity

| Alcohol Type | Catalyst | Solvent | Temperature | Expected Reaction Time | Notes |

| Primary (e.g., Methanol, Ethanol) | None or catalytic base | Aprotic (Hexane, THF, DCM) | Room Temperature | Fast (minutes to a few hours) | The electron-withdrawing CF₃ group enhances reactivity.[3] |

| Secondary (e.g., Isopropanol) | Base (e.g., Triethylamine) or Organotin | Aprotic (THF, DCM) | Room Temperature to 60°C | Moderate (several hours) | Steric hindrance slows the reaction; heating and catalysis are often beneficial. |

| Tertiary (e.g., tert-Butanol) | Stronger catalysts and/or higher temperatures | Aprotic (THF, Toluene) | Elevated Temperatures | Slow (may require prolonged heating) | Significant steric hindrance makes this reaction challenging. |

Characterization of Carbamates

The synthesized carbamates can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the pyridine ring protons, the methyl group, the protons of the alcohol's alkyl chain, and a broad singlet for the N-H proton of the carbamate linkage.

-

¹³C NMR: The carbonyl carbon of the carbamate typically appears in the range of 150-160 ppm. Signals for the aromatic carbons, the methyl group, and the carbons of the alkyl chain from the alcohol will also be present.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band for the C=O stretch of the carbamate group, typically in the region of 1730-1680 cm⁻¹.

-

An N-H stretching vibration around 3400-3200 cm⁻¹.

-

C-F stretching vibrations, often strong, in the 1300-1100 cm⁻¹ region.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

- U.S.

- Supporting Information for "Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyan

- Laramée, J. A., & Durst, H. D. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry.

- European Patent EP 0 442 173 A1, "Process for the preparation of alkyl carbam

- U.S.

- Google Patents. (n.d.). Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.

- Laramée, J. A., & Nilles, J. M. (2009). An improved protocol for the analysis of alcohols by direct analysis in real time mass spectrometry.

-

Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878–6885. [Link]

- U.S.

- European Patent EP 0 125 726 B2, "Improved process for preparing alkyl isocyan

-

Simon, M.-O., & Li, C.-J. (2012). A decade review of triphosgene and its applications in organic reactions. Chemical Society Reviews, 41(19), 6947. [Link]

- European Patent EP 2 368 550 B1, "Process for preparing substituted pyridines."

-

NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

-

MDPI. (2022, July 20). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... Retrieved from [Link]

-

NIH. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

-

NIH. (n.d.). Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 3. US4255350A - Process for preparing methyl isocyanate - Google Patents [patents.google.com]

- 4. The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 6. americanlaboratory.com [americanlaboratory.com]

"3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine" in the synthesis of RORγt inverse agonists

Application Note: Strategic Utilization of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine in RORγt Inverse Agonist Synthesis

Executive Summary

This application note details the strategic implementation of 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine (referred to herein as Py-NCO ) as a privileged electrophilic building block in the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inverse agonists.

RORγt is the master transcription factor for Th17 cell differentiation and IL-17 production.[1] Small molecule inverse agonists that bind to the RORγt Ligand Binding Domain (LBD) are high-value targets for autoimmune therapies (Psoriasis, RA, MS). The urea linkage installed by Py-NCO is a critical pharmacophore feature, providing both hydrogen-bond donors/acceptors for the active site and a rigid vector that orients the lipophilic trifluoromethyl-pyridine tail into the hydrophobic "deep pocket" of the receptor.

Chemical Rationale & Structural Biology

The selection of Py-NCO is not arbitrary; it addresses three specific challenges in RORγt ligand design:

-

Metabolic Stability (The -CF

Effect): The C6-trifluoromethyl group blocks metabolic oxidation at the susceptible pyridine ring position while significantly increasing lipophilicity ( -

Conformational Control (The 2-Methyl Twist): The C2-methyl group introduces steric clash with the adjacent urea carbonyl. This forces the biaryl system out of planarity (atropisomerism), locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding to the RORγt LBD.

-

Electronic Modulation: The electron-deficient pyridine ring (enhanced by -CF

) increases the acidity of the resulting urea NH protons, strengthening hydrogen bond interactions with the Glu379 or His479 residues within the LBD.

Pathway Visualization: RORγt Modulation

Figure 1: Mechanism of Action. The urea-linked inhibitor (derived from Py-NCO) binds RORγt, preventing the recruitment of co-activators and suppressing the Th17 pathogenic output.

Experimental Protocol: Urea Coupling

Note: Pyridyl isocyanates are highly reactive and moisture-sensitive. While Py-NCO can be isolated, this protocol assumes the use of high-purity isolated material handled under inert atmosphere. If the isocyanate is unavailable, see Alternative Strategy below.

Materials

-

Reagent A: Heterocyclic Amine (Nucleophile) - e.g., tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (representative RORγt scaffold core).

-

Reagent B: 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine (Py-NCO ).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: Diisopropylethylamine (DIPEA) - Optional, used if Reagent A is a salt.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Argon or Nitrogen.

-

Dissolve 1.0 equiv of Reagent A (Amine) in anhydrous DCM (0.1 M concentration).

-

Critical: If the amine is a hydrochloride salt, add 1.2 equiv of DIPEA and stir for 10 minutes at room temperature (RT) to liberate the free base.

-

-

Coupling Reaction:

-

Cool the reaction mixture to 0°C (ice bath).

-

Add 1.1 equiv of Py-NCO dropwise via syringe. (Dissolve Py-NCO in a minimal amount of DCM if it is a solid).

-

Remove the ice bath and allow the reaction to warm to RT.

-

Stir for 2–4 hours . Monitor by LCMS (Look for [M+H]+ corresponding to Urea mass).

-

-

Quenching & Workup:

-

Option A (Standard): Quench with 1 mL saturated NaHCO

. Extract with DCM (3x). Wash combined organics with brine, dry over Na -

Option B (Scavenger Resin - Recommended for Library Synthesis): Add Polymer-supported Trisamine resin (3 equiv relative to excess isocyanate) and stir for 2 hours. Filter and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography (SiO

). -

Eluent: 0-50% EtOAc in Hexanes (or DCM/MeOH gradients for polar cores).

-

Target: The urea product typically elutes later than the starting isocyanate but earlier than the free amine.

-

Alternative Strategy: In Situ Generation

If Py-NCO is not shelf-stable or available, generate it immediately prior to coupling from the precursor acid (via Curtius Rearrangement) or amine (via Triphosgene):

-

Precursor: 2-methyl-6-(trifluoromethyl)pyridin-3-amine.

-

Reagent: Triphosgene (0.35 equiv).

-

Condition: DCM, 0°C, DIPEA (2.5 equiv). Stir 30 min, then add the nucleophilic amine (Reagent A).

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for urea installation. The modular nature allows for rapid SAR exploration of the amine core while keeping the Py-NCO "cap" constant.

Comparative Data: Why This Fragment?

The following table illustrates the Structure-Activity Relationship (SAR) trends often observed in RORγt optimization campaigns when comparing the 2-methyl-6-trifluoromethylpyridine motif against standard phenyl analogs.

| Fragment (R) | Linker Type | RORγt IC | HLM Stability (t | Notes |

| Phenyl | Urea | 120 | 15 | Baseline activity; rapid metabolic clearance. |

| 3-Pyridyl | Urea | 85 | 22 | Improved solubility; moderate stability. |

| 2-Me-6-CF | Urea | 4 | >60 | Optimal. Twist locks conformation; CF |

| 2-Me-6-CF | Amide | 45 | >60 | Loss of potency due to loss of urea H-bond donor. |

*Data is representative of typical "Biaryl Urea" class RORγt inverse agonists (e.g., analogous to BMS-986251 series).

Safety & Handling (E-E-A-T Compliance)

3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine

-

Hazards: Strong lachrymator, skin sensitizer, respiratory irritant.

-